molecular formula C11H12N2O B11907910 (3-(o-Tolyl)isoxazol-5-yl)methanamine

(3-(o-Tolyl)isoxazol-5-yl)methanamine

Cat. No.: B11907910
M. Wt: 188.23 g/mol
InChI Key: WVMGVFWZPDICRK-UHFFFAOYSA-N
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Description

(3-(o-Tolyl)isoxazol-5-yl)methanamine is a small organic molecule featuring an isoxazole core substituted at the 3-position with an o-tolyl (2-methylphenyl) group and a methanamine moiety at the 5-position. The o-tolyl group introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability, making this compound a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-6-9(7-12)14-13-11/h2-6H,7,12H2,1H3

InChI Key

WVMGVFWZPDICRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-o-tolyl-isoxazol-5-yl)-methylamine typically involves the formation of the isoxazole ring followed by the introduction of the tolyl and methylamine groups. One common synthetic route involves the reaction of o-tolyl nitrile oxide with an appropriate alkyne to form the isoxazole ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of C-(3-o-tolyl-isoxazol-5-yl)-methylamine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction conditions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

C-(3-o-tolyl-isoxazol-5-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of C-(3-o-tolyl-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and biological relevance:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
(3-(o-Tolyl)isoxazol-5-yl)methanamine 2-methylphenyl C₁₁H₁₂N₂O 188.23 Potential CNS activity (inference) N/A (Target)
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride 3-pyridinyl C₉H₁₁Cl₂N₃O 248.11 Enhanced solubility (salt form)
(3-Ethylisoxazol-5-yl)methanamine Ethyl C₆H₁₀N₂O 126.16 Commercial availability
[3-(2-Bromophenyl)isoxazol-5-yl]methanamine 2-bromophenyl C₁₀H₉BrN₂O 265.10 Safety data available (GHS-compliant)
[3-(3-Chlorophenyl)isoxazol-5-yl]methanamine 3-chlorophenyl C₁₀H₉ClN₂O 208.65 Antimycobacterial leads
[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride 4-fluorophenyl C₁₀H₁₀ClFN₂O 228.65 Preclinical exploration
(3-Isopropylisoxazol-5-yl)methanamine Isopropyl C₇H₁₂N₂O 140.18 Structural diversity studies
1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride Isobutyl C₈H₁₅ClN₂O 190.67 Early-stage drug discovery

Structural and Functional Insights

Aromatic vs. Alkyl Substituents
  • Halogenated phenyl groups (e.g., bromo, chloro, fluoro) introduce electron-withdrawing effects, which may modulate metabolic stability and target affinity .
Salt Forms
  • Dihydrochloride (e.g., pyridinyl derivative ) and hydrochloride salts (e.g., fluorophenyl analog ) improve solubility, facilitating in vitro and in vivo studies.
Antimycobacterial Potential
  • Isoxazole-conjugated pyrazoline derivatives with methoxy-substituted aryl groups (e.g., 3,5-dimethoxyphenyl in compound 24a) demonstrated potent antimycobacterial activity (MIC: 1.6 µg/mL) . This suggests that electron-donating groups on the aryl ring enhance activity against mycobacteria.
Psychostimulant Analogies
  • The o-tolyl group’s steric bulk may reduce off-target effects compared to smaller alkyl analogs.

Commercial and Preclinical Relevance

  • Ethyl and isobutyl derivatives are commercially available, enabling rapid SAR exploration . Fluorophenyl and pyridinyl variants are under preclinical investigation for CNS and infectious diseases .

Biological Activity

(3-(o-Tolyl)isoxazol-5-yl)methanamine is a synthetic organic compound featuring an isoxazole ring, known for its diverse biological activities. The compound's unique structure, characterized by an ortho-tolyl substituent, positions it as a subject of interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including cancer and infections.

  • Chemical Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • Structure : The compound consists of an isoxazole ring (a five-membered heterocycle containing nitrogen and oxygen) attached to a methanamine group and an ortho-tolyl moiety.

Biological Activity Overview

Research indicates that (3-(o-Tolyl)isoxazol-5-yl)methanamine and its derivatives exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Properties : Compounds similar to (3-(o-Tolyl)isoxazol-5-yl)methanamine have shown effectiveness against various bacteria, including Staphylococcus aureus.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against human glioblastoma cells and colorectal cancer cell lines.

Anticancer Activity

A study investigated the cytotoxic effects of various isoxazole derivatives, including (3-(o-Tolyl)isoxazol-5-yl)methanamine, against several cancer cell lines. The results indicated that compounds with similar structures could inhibit cell proliferation effectively. For instance:

CompoundCell LineCC50 (µM)Reference
(3-(o-Tolyl)isoxazol-5-yl)methanamineHT29 (Colorectal)58.4
5-FluorouracilHT29381.2
CisplatinHT2947.2

The compound demonstrated a lower cytotoxic concentration compared to standard chemotherapeutics, suggesting a favorable therapeutic index.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of isoxazole derivatives. For instance, specific analogs exhibited activity against Gram-positive bacteria. The binding affinity studies using molecular docking analysis revealed that (3-(o-Tolyl)isoxazol-5-yl)methanamine interacts with bacterial enzymes crucial for their survival.

The mechanism of action for (3-(o-Tolyl)isoxazol-5-yl)methanamine involves:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in nucleotide synthesis in cancer cells.
  • Induction of Apoptosis : Studies indicated that treatment with this compound led to increased apoptosis in various cancer cell lines.
  • Modulation of Signaling Pathways : It may alter signaling pathways related to cell growth and survival.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of (3-(o-Tolyl)isoxazol-5-yl)methanamine:

Compound NameStructure TypeUnique Features
(3-(p-Tolyl)isoxazol-5-yl)methanamineIsoxazolePara-tolyl group; different biological interactions
(5-(p-Tolyl)isoxazol-3-yl)methanamineIsoxazoleDifferent position of tolyl group; varied reactivity
(3-Methylisoxazol-5-yl)methanamineIsoxazoleSimpler structure; lacks aromatic substitution

The ortho-tolyl substitution potentially enhances its biological interactions compared to its analogs.

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